molecular formula C17H17NO2 B15031039 3-{[4-(propan-2-yl)phenyl]amino}-2-benzofuran-1(3H)-one

3-{[4-(propan-2-yl)phenyl]amino}-2-benzofuran-1(3H)-one

Cat. No.: B15031039
M. Wt: 267.32 g/mol
InChI Key: YFVATWCOENFXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(propan-2-yl)phenyl]amino}-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(propan-2-yl)phenyl]amino}-2-benzofuran-1(3H)-one typically involves the reaction of 4-(propan-2-yl)aniline with 2-benzofuran-1(3H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(propan-2-yl)phenyl]amino}-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[4-(propan-2-yl)phenyl]amino}-2-benzofuran-1(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[4-(propan-2-yl)phenyl]amino}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring and the presence of the 4-(propan-2-yl)phenylamino group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other benzofuran derivatives .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-(4-propan-2-ylanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H17NO2/c1-11(2)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)17(19)20-16/h3-11,16,18H,1-2H3

InChI Key

YFVATWCOENFXNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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